molecular formula C18H17ClN4OS2 B2521136 4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189439-38-0

4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2521136
CAS RN: 1189439-38-0
M. Wt: 404.93
InChI Key: PCNAPJBEBSBBSF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that likely belongs to the class of heterocyclic compounds . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. Pyrimidine, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions, is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the specific conditions and reagents used. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Materials

The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one scaffold has been investigated for its TADF properties. TADF materials are crucial for next-generation organic light-emitting diodes (OLEDs). Researchers explore its electron-donating capabilities and its potential to enhance OLED efficiency and color purity .

properties

IUPAC Name

8-butyl-12-[(2-chlorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-6-4-5-7-13(12)19/h4-8,10H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNAPJBEBSBBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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